4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide is an organic compound with the molecular formula C9H6Cl4N2O3 and a molecular weight of 331.97 g/mol It is characterized by the presence of a nitro group and a tetrachloroethyl group attached to a benzamide core
Vorbereitungsmethoden
The synthesis of 4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide typically involves the reaction of 4-nitrobenzoic acid with 1,2,2,2-tetrachloroethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The tetrachloroethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium hydroxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a pharmacological agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The tetrachloroethyl group may also contribute to the compound’s reactivity and interaction with molecular targets .
Vergleich Mit ähnlichen Verbindungen
4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide can be compared with similar compounds such as:
4-nitro-N-(1,2,2,2-trichloroethyl)benzamide: This compound has one less chlorine atom in the ethyl group, which may affect its reactivity and properties.
4-nitro-N-(1,2,2,2-tetrachloroethyl)aniline: This compound has an aniline group instead of a benzamide group, leading to different chemical and biological properties.
4-nitro-N-(1,2,2,2-tetrachloroethyl)benzoic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H6Cl4N2O3 |
---|---|
Molekulargewicht |
332.0 g/mol |
IUPAC-Name |
4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide |
InChI |
InChI=1S/C9H6Cl4N2O3/c10-8(9(11,12)13)14-7(16)5-1-3-6(4-2-5)15(17)18/h1-4,8H,(H,14,16) |
InChI-Schlüssel |
IEHUSKIQMWHWKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.